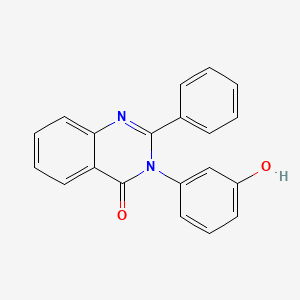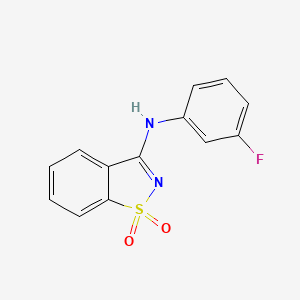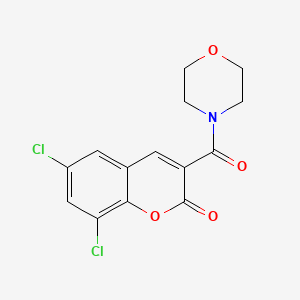![molecular formula C23H18N4O4 B5597350 2-(4-ethylphenyl)-N'-[(5-nitro-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5597350.png)
2-(4-ethylphenyl)-N'-[(5-nitro-2-furyl)methylene]-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenyl)-N'-[(5-nitro-2-furyl)methylene]-4-quinolinecarbohydrazide, also known as EFNQ, is a synthetic compound that belongs to the quinoline family. It has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Derivatives of hydrazide-hydrazones, including those related to the specified compound, have been synthesized and evaluated for antimicrobial and antituberculosis activities. These compounds showed activity against various microorganisms, including Mycobacterium tuberculosis, suggesting potential as antimicrobial agents. The synthesis of these derivatives involves intermediates that could be related to the specified compound, highlighting its relevance in developing new antimicrobial agents (Küçükgüzel et al., 2003).
Antimycobacterial Activity
- A series of compounds, by reactions involving similar furan and quinoline structures, were synthesized and evaluated for their antimycobacterial activities. Certain derivatives demonstrated significant activity against Mycobacterium species, indicating the potential utility of the core chemical structure in developing treatments for tuberculosis (Küçükgüzel et al., 1999).
Nonlinear Optical Properties
- Hydrazones derived from structures related to the mentioned compound have been synthesized and their optical properties studied. These compounds exhibit two-photon absorption, indicating potential applications in optical devices such as optical limiters and switches. This research suggests that the specified compound could have applications in the development of materials with desirable optical properties (Naseema et al., 2010).
Electrochromic Properties
- Research into donor-acceptor type π-conjugated polymers containing furan and quinoxaline units has demonstrated their potential for electrochromic applications. These materials show robust stability, excellent optical contrasts, and fast switching times, making them suitable for use in electrochromic devices. The investigation into these polymers underscores the relevance of furan and quinoxaline derivatives in developing advanced materials for electronic applications (Liu et al., 2014).
Antibacterial Activity
- Compounds with structural similarities to the specified compound have been synthesized and evaluated for their antibacterial activities. Some of these derivatives showed promising activity against various bacterial strains, suggesting the potential of such compounds in creating new antibacterial agents (Tanaka & Usui, 1981).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-ethylphenyl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-2-15-7-9-16(10-8-15)21-13-19(18-5-3-4-6-20(18)25-21)23(28)26-24-14-17-11-12-22(31-17)27(29)30/h3-14H,2H2,1H3,(H,26,28)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWUXDQGZILHMJ-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-({5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}methyl)-1-methylpiperidine](/img/structure/B5597283.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5597295.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5597307.png)

![1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5597315.png)
![5-methyl-3-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5597319.png)
![N-{4-[(4-cyclooctyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B5597322.png)


![4-[(3,4-dichlorobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5597342.png)
![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(2-pyridin-4-ylethyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597355.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5597365.png)
![8-ethyl-3,3-dimethyl-6-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5597368.png)
